![molecular formula C12H5Cl5 B1593881 2,2',3,5,6'-Pentachlorobiphenyl CAS No. 73575-55-0](/img/structure/B1593881.png)
2,2',3,5,6'-Pentachlorobiphenyl
Overview
Description
2,2',3,5,6'-Pentachlorobiphenyl (PCB-5) is a polychlorinated biphenyl (PCB) compound that is one of the most widely studied compounds of its kind. PCB-5 is a persistent organic pollutant (POP) that can be found in both the environment and human body. It has been used in a variety of industrial applications, including as an electrical insulator and flame retardant. PCB-5 has been shown to be toxic to humans, animals, and plants, and is considered to be a carcinogen.
Scientific Research Applications
Neurotoxicity Studies
PCB-95 has been identified as a developmental neurotoxicant, particularly affecting the developing brain. Research using zebrafish larvae has shown that exposure to PCB-95 can lead to a dose-dependent reduction in brain size and increased brain cell death . This makes PCB-95 a significant compound for studying the mechanisms of neurotoxicity and the potential risks associated with environmental exposure to such compounds.
Enantioselective Toxicity Analysis
Understanding the enantioselective toxic effects of chiral compounds like PCB-95 is crucial, as different enantiomers can have distinct biological impacts. Studies have begun to explore these effects, which are particularly relevant for compounds that show enantioselective enrichment in the environment . This research is vital for assessing the environmental and health risks of PCB-95 and similar substances.
Cytochrome P450 Enzyme Interaction
PCB-95 is subject to enantioselective oxidation by human cytochrome P450 monooxygenases. Identifying the specific enzymes that catalyze these reactions, such as CYP2A6, is important for understanding how PCB-95 is metabolized in the human body and its potential accumulation and toxicity . This knowledge is essential for drug development and toxicology.
Environmental Contamination Assessment
Due to its persistence and lipophilicity, PCB-95 is a concern for environmental contamination. It can cross the blood-brain barrier and accumulate in brain tissues, posing risks to both human and environmental health . Research into the distribution and concentration of PCB-95 in various environments helps in monitoring and managing pollution levels.
Circadian Rhythm Regulation
PCB-95 has been shown to regulate the circadian clock by inhibiting the expression of the core circadian component PER1 . This finding opens up potential research applications in understanding the molecular mechanisms of circadian rhythms and their disruption by environmental pollutants.
Metabolite Identification
The identification of novel hydroxylated metabolites of PCB-95 is an area of interest in toxicology and environmental science. These metabolites can have different properties and toxicity profiles compared to the parent compound, which is important for understanding the full impact of PCB-95 exposure .
Enantioselective Accumulation in Humans
Research has indicated that the enantiomers of PCB-95 accumulate in the human body enantioselectively. Studying this phenomenon can provide insights into the human health implications of exposure to chiral environmental pollutants like PCB-95 .
Antioxidant Response Mechanism
Exposure to PCB-95 has been linked to the upregulation of antioxidant genes in zebrafish, suggesting a response mechanism to oxidative stress induced by the compound. This aspect of PCB-95 research can contribute to our understanding of oxidative stress responses and the development of antioxidant therapies .
properties
IUPAC Name |
1,2,5-trichloro-3-(2,6-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-4-7(12(17)10(16)5-6)11-8(14)2-1-3-9(11)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUVPPYNSDTRQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074217 | |
Record name | 2,2',3,5,6'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,5,6'-Pentachlorobiphenyl | |
CAS RN |
73575-55-0 | |
Record name | 2,2′,3,5,6′-Pentachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73575-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,5,6'-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,5,6'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,5,6'-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJK5TG98NC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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